molecular formula C15H19N3O4S2 B2468814 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097898-25-2

3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2468814
CAS No.: 2097898-25-2
M. Wt: 369.45
InChI Key: MDPDIPOIEITDEO-UHFFFAOYSA-N
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Description

The compound 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a heterocyclic molecule featuring a 1,2,5-thiadiazole core substituted with a pyrrolidin-3-yloxy group and a 4-ethoxy-3-methylbenzenesulfonyl moiety. The 1,2,5-thiadiazole ring is a nitrogen–sulfur heterocycle known for its electron-deficient nature and applications in materials science and medicinal chemistry . The sulfonyl group enhances stability and may influence intermolecular interactions, while the ethoxy-methylbenzene substituent contributes to lipophilicity and steric effects.

Properties

IUPAC Name

3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-3-21-14-5-4-13(8-11(14)2)24(19,20)18-7-6-12(10-18)22-15-9-16-23-17-15/h4-5,8-9,12H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPDIPOIEITDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiadiazole Family

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (BK14294)
  • Structure : Replaces the 4-ethoxy-3-methylbenzenesulfonyl group with a benzofuran-2-carbonyl substituent.
  • Molecular Weight : 315.347 g/mol vs. ~400–450 g/mol (estimated for the target compound).
3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine (BK14304)
  • Structure : Features a 1,2,4-oxadiazole ring instead of 1,2,5-thiadiazole, with a methylphenyl substituent.
  • Properties : The oxadiazole ring is less electron-deficient than thiadiazole, altering reactivity in nucleophilic substitution reactions. The methylphenyl group increases hydrophobicity, which may affect membrane permeability in biological systems .

Comparison with 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

  • Key Differences : The target compound lacks the 1,1-dioxide modification seen in advanced thiadiazole derivatives. Thiadiazole 1,1-dioxides exhibit enhanced coordination ability, radical anion stability, and proton acceptor properties due to the electron-withdrawing sulfone group .
  • Implications : The absence of the 1,1-dioxide group in the target compound may limit its utility in materials requiring redox-active or charge-transfer properties.

Comparison with Oxadiazole and Pyrazole Derivatives

  • Oxadiazole-Based Compounds (e.g., compounds 1a and 1b from ):
    • Structure : Replace thiadiazole with 1,2,4-oxadiazole and include pyridyl substituents.
    • Properties : Oxadiazoles are more hydrolytically stable but less electrophilic than thiadiazoles, impacting reactivity in cross-coupling reactions .
  • Pyrazole-Thiazolidinone Hybrids (e.g., compounds 3–11 from ): Structure: Feature dihydropyrazole fused with thiazolidinone, differing in ring saturation and functional groups.

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,5-Thiadiazole 4-Ethoxy-3-methylbenzenesulfonyl-pyrrolidine ~420 (estimated) High lipophilicity, moderate stability
BK14294 1,2,5-Thiadiazole Benzofuran-2-carbonyl-pyrrolidine 315.347 Aromatic stacking, lower stability
BK14304 1,2,4-Oxadiazole 2-Methylphenyl-oxazole 352.387 Hydrophobic, oxadiazole stability
Thiadiazole 1,1-Dioxide 1,2,5-Thiadiazole Sulfone group Variable Redox-active, coordination ability
Pyrazole-Thiazolidinone Pyrazole/Thiazolidinone Dihydropyrazole-thioxothiazolidinone ~300–350 Hydrogen-bonding, biological activity

Research Findings and Implications

  • Biological Activity : The 4-ethoxy-3-methylbenzenesulfonyl group may improve pharmacokinetic properties (e.g., half-life) relative to benzofuran or oxadiazole analogs, though direct biological data are lacking.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in and , involving thiosemicarbazide intermediates or Suzuki coupling for aryl substitution .

Biological Activity

3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a compound of considerable interest due to its potential biological activities. The presence of the thiadiazole ring, along with the sulfonyl and pyrrolidine moieties, suggests a diverse array of pharmacological effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18N4O3S2\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}_2

Structural Features

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Pyrrolidine Moiety : Often associated with neuroactive compounds.
  • Sulfonyl Group : Enhances solubility and bioavailability.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds containing the thiadiazole structure, including:

Antimicrobial Activity

Compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values reported for related thiadiazole derivatives range from 0.5 to 8 µg/mL against pathogens like Staphylococcus aureus and E. coli .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential:

  • Studies indicate that certain thiadiazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research has demonstrated that thiadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For example:

  • A study showed that a thiadiazole derivative significantly reduced levels of TNF-alpha and IL-6 in vitro .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated a series of thiadiazole derivatives for their antibacterial properties. Among them, a compound structurally related to this compound exhibited an MIC of 4 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
  • Anticancer Activity Assessment : In vitro assays revealed that a related thiadiazole compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 10 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction .

Research Findings

Recent literature has extensively documented the biological activities associated with thiadiazoles:

  • A systematic review highlighted that compounds containing the 1,2,5-thiadiazole scaffold possess varied pharmacological activities such as antibacterial, antifungal, antiviral, and anticancer properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

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